molecular formula C11H10FN3O2 B8339659 1-(2-fluoro-4-nitrophenyl)-2,4-dimethyl-1H-imidazole

1-(2-fluoro-4-nitrophenyl)-2,4-dimethyl-1H-imidazole

Cat. No.: B8339659
M. Wt: 235.21 g/mol
InChI Key: VVRUUMZJHLEXLK-UHFFFAOYSA-N
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Description

1-(2-fluoro-4-nitrophenyl)-2,4-dimethyl-1H-imidazole is a useful research compound. Its molecular formula is C11H10FN3O2 and its molecular weight is 235.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-2,4-dimethylimidazole

InChI

InChI=1S/C11H10FN3O2/c1-7-6-14(8(2)13-7)11-4-3-9(15(16)17)5-10(11)12/h3-6H,1-2H3

InChI Key

VVRUUMZJHLEXLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N1)C)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Step T (1): A mixture of 2,4-dimethyl-1H-imidazole (5.00 g, 52.0 mmol), 1,2-difluoro-4-nitrobenzene (8.27 g, 52.0 mmol), and sodium bicarbonate (4.37 g, 52.0 mmol) in DMSO (100 mL) was heated at 80° C. for 24 h. The reaction mixture was allowed to cool to rt and was poured into water (800 mL). The aqueous mixture was extracted with EtOAc (3×200 mL). The combined organic extracts were sequentially washed with water (500 mL) and brine solution (100 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo. The dark residue was dissolved in ethyl acetate (200 mL). Hexane (50 mL) was added to the solution. The resulting mixture was allowed to age for 72 h at rt. The resulting solid was collected by vacuum filtration. The solid was dried under high vacuum to afford 1-(2-fluoro-4-nitrophenyl)-2,4-dimethyl-1H-imidazole (6.68 g, 27.8 mmol, 54% yield) as a yellow crystalline solid. LC-MS (M+H)+=236.1. 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 8.13-8.22 (m, 2 H), 7.51 (dd, J=8.9, 7.3 Hz, 1 H), 6.72 (s, 1 H), 2.28-2.36 (m, 3 H), 2.22-2.28 (m, 3 H).
[Compound]
Name
( 1 )
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0 (± 1) mol
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reactant
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5 g
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8.27 g
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4.37 g
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reactant
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100 mL
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800 mL
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